N-Allyl-2-benzoylhydrazinecarbothioamide
Overview
Description
N-Allyl-2-benzoylhydrazinecarbothioamide is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol This compound is known for its unique structure, which includes an allyl group, a benzoyl group, and a hydrazinecarbothioamide moiety
Scientific Research Applications
Synthesis and Material Applications
Synthesis of Novel Benzoxazine Monomers : Research by Agag and Takeichi (2003) revealed the synthesis of novel benzoxazine monomers containing allyl groups, resulting in thermosets with excellent thermomechanical properties and higher thermal stability than polybenzoxazines without allyl groups.
Polymer Properties Enhancement : Kumar et al. (2007) demonstrated that bis benzoxazine monomer with allyl groups synthesized via a solventless method exhibited a high glass transition temperature and enhanced thermal stability compared to traditional polybenzoxazines. This highlights the potential of N-allyl derivatives in modifying polymer properties (Kumar et al., 2007).
Biological Activity and Medical Research
Carbonic Anhydrase Inhibition : A study by Işık et al. (2015) focused on hydrazinecarbothioamide derivatives, including allyl moieties, as inhibitors of carbonic anhydrase isozymes. These compounds exhibited significant inhibition and activation potencies, indicating potential medical applications (Işık et al., 2015).
Anticancer and Antioxidant Activities : Abou‐Melha (2021) explored the anticancer and antioxidant activities of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes, uncovering strong activities and proposing potential therapeutic applications (Abou‐Melha, 2021).
Intracellular Detection of Ions : Patil et al. (2018) synthesized a monoterpenoid-based fluorescent receptor using an N-allyl derivative for the selective detection of Zn2+ and Mg2+ ions in live cells. This research demonstrates the utility of N-allyl derivatives in biochemical imaging (Patil et al., 2018).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with benzoylhydrazine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Properties
IUPAC Name |
1-benzamido-3-prop-2-enylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHFFIMIGRYNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948916 | |
Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26029-04-9 | |
Record name | Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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